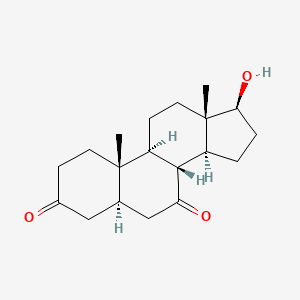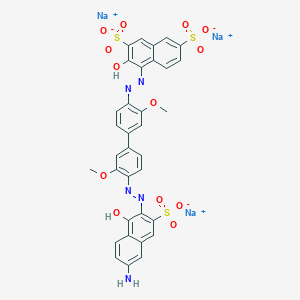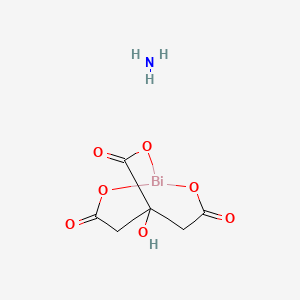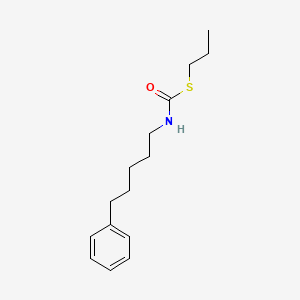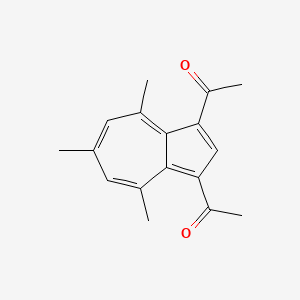![molecular formula C37H62N2O30 B13791574 D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2®6)-O-[b-D-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- is a complex carbohydrate compound. It is a type of glycan, which is a molecule consisting of a chain of sugar molecules. This compound is significant in various biological processes, including cell-cell communication, immune response, and pathogen recognition.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2®6)-O-[b-D-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- involves multiple steps of glycosylation reactions. These reactions typically require the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids or enzymes to facilitate the formation of glycosidic bonds. The reaction conditions often include controlled temperatures, pH levels, and solvent systems to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biotechnological methods, such as the fermentation of genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the biosynthesis of the compound. The process involves the cultivation of the microorganisms in bioreactors, followed by the extraction and purification of the target compound.
化学反应分析
Types of Reactions
D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2®6)-O-[b-D-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized acids, reduced alcohols, and substituted glycosides.
科学研究应用
D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2®6)-O-[b-D-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in cell signaling and recognition processes.
Medicine: Investigated for its potential in drug development, particularly in targeting specific cell surface receptors.
Industry: Utilized in the production of glycan-based materials and as a component in various biotechnological applications.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as cell surface receptors and enzymes. These interactions can trigger signaling pathways that regulate various cellular processes. The exact mechanism of action involves the binding of the compound to its target, leading to conformational changes and subsequent activation or inhibition of downstream pathways.
相似化合物的比较
Similar Compounds
Lactose: A disaccharide composed of glucose and galactose.
Sucrose: A disaccharide composed of glucose and fructose.
Maltose: A disaccharide composed of two glucose molecules.
Uniqueness
D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2®6)-O-[b-D-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- is unique due to its complex structure and the presence of multiple functional groups, which confer specific biological activities and interactions. Unlike simpler disaccharides, this compound’s intricate arrangement allows for more diverse and specific roles in biological systems.
属性
分子式 |
C37H62N2O30 |
|---|---|
分子量 |
1014.9 g/mol |
IUPAC 名称 |
(2S,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methylperoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C37H62N2O30/c1-9(44)38-17-11(46)3-37(36(58)59,68-30(17)19(48)12(47)4-40)69-60-8-16-20(49)23(52)26(55)34(64-16)66-29-18(39-10(2)45)33(62-13(5-41)21(29)50)67-31-22(51)14(6-42)63-35(27(31)56)65-28-15(7-43)61-32(57)25(54)24(28)53/h11-35,40-43,46-57H,3-8H2,1-2H3,(H,38,44)(H,39,45)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20-,21+,22-,23-,24+,25+,26+,27+,28+,29+,30+,31-,32?,33-,34-,35-,37-/m0/s1 |
InChI 键 |
FCFCEBZRBIZDHH-QJXGVRBMSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OOC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)O)O)O)O |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OOCC2C(C(C(C(O2)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


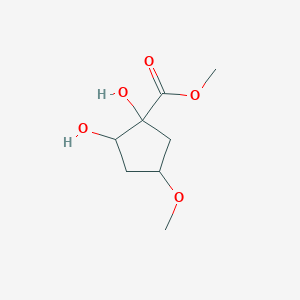
![1-Methyl-3-[(1-phenylethyl)phenyl]indan](/img/structure/B13791502.png)
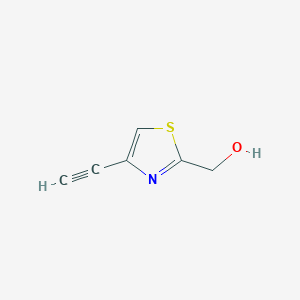
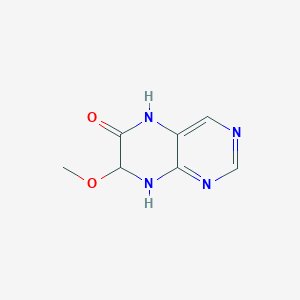
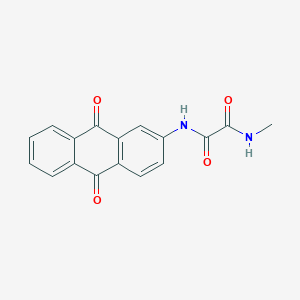
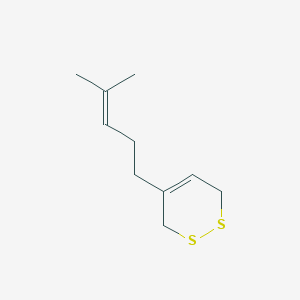
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)

